molecular formula C19H13F4NO3 B2731810 Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate CAS No. 477847-21-5

Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate

Cat. No.: B2731810
CAS No.: 477847-21-5
M. Wt: 379.311
InChI Key: WUYRDGIZZRNZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, substituted with a fluoro group at the 8th position and a phenoxy group bearing a trifluoromethyl substituent at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Phenoxy Substitution: The phenoxy group with a trifluoromethyl substituent can be introduced through a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of quinoline-3-carboxylate derivatives with reduced functional groups.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 8-fluoro-4-phenoxyquinoline-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 8-chloro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate:

Uniqueness

Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate is unique due to the presence of both fluoro and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4NO3/c1-2-26-18(25)14-10-24-16-13(7-4-8-15(16)20)17(14)27-12-6-3-5-11(9-12)19(21,22)23/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYRDGIZZRNZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC=CC(=C3)C(F)(F)F)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.